
1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Antioxidant Activity
A study focused on the synthesis of chalcone derivatives, closely related to the chemical structure , reported significant antioxidant activities. These compounds were synthesized using a catalytic process and evaluated for their in vitro antioxidant capacity against DPPH radicals. The study utilized molecular docking, ADMET, QSAR, and bioactivity analyses to confirm the antioxidant potential, indicating a strong interaction with protein tyrosine kinase, which suggests these derivatives may serve as potent antioxidants (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).
Antibacterial Activity
Another research avenue for similar pyrazoline derivatives includes their antibacterial efficacy. Studies have synthesized novel pyrazoline analogues showing promising antibacterial activity against a variety of bacteria, including Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus. These findings highlight the potential of such compounds as antibacterial agents, offering a basis for further development against resistant bacterial strains (M. Rani, M. Yusuf, Salman A. Khan, 2012; M. Rani, M. Yusuf, Salman A. Khan, P. Sahota, G. Pandove, 2015).
Molecular Modeling and Docking Studies
Research into novel chalcone derivatives also encompasses molecular modeling and docking studies, aimed at understanding their interaction with biological targets. This approach is crucial for designing compounds with optimized therapeutic properties. One such study synthesized a series of pyrazoline derivatives and evaluated them for anti-inflammatory and antibacterial activities, supported by molecular docking to predict their interaction with specific proteins. This methodology underscores the importance of computational tools in drug discovery and the potential therapeutic applications of these compounds (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-16(20)18-13(15-8-5-9-21-15)10-12(17-18)11-6-3-4-7-14(11)19/h3-9,13,19H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCDDZGNSUBAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

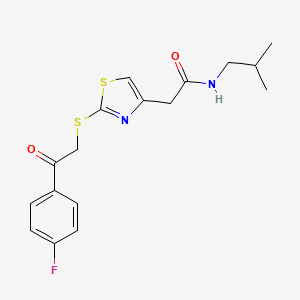
![Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B2835949.png)
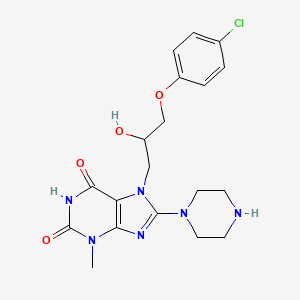

![4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride](/img/structure/B2835953.png)
![7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2835955.png)
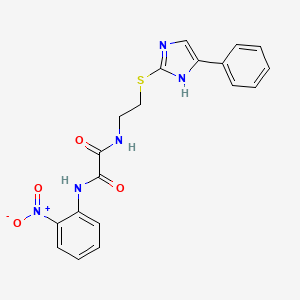

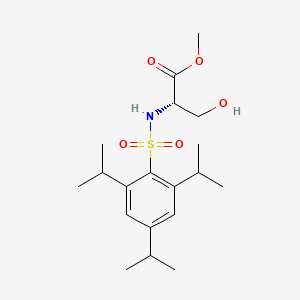
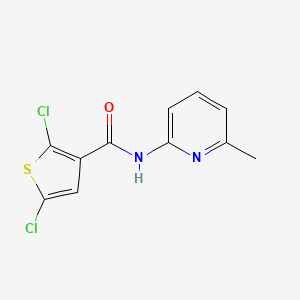
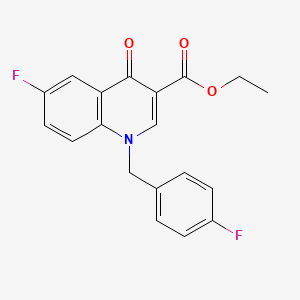
![3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2835967.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2835969.png)